4-Fluoro-2-iodobenzaldehyde
Overview
Description
4-Fluoro-2-iodobenzaldehyde is a chemical compound with the molecular formula C7H4FIO . It has a molecular weight of 250.01 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and an iodine atom attached at the 4th and 2nd positions, respectively, and an aldehyde group attached at the 1st position .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The storage temperature is between 2-8°C .Scientific Research Applications
Synthesis of Organic Compounds
4-Fluoro-2-iodobenzaldehyde is utilized in the synthesis of various organic compounds. For instance, it has been used in the preparation of thiazolidin-4-one derivatives, which exhibit promising antioxidant activity. This involves the reaction of 4-fluorobenzaldehyde with chloroacetonitrile and acrylonitrile to produce specific acetonitrile and propanenitrile compounds (El Nezhawy et al., 2009).
Crystal Structure and Vibrational Spectra
Research on similar compounds, like 2-fluoro-4-bromobenzaldehyde, provides insights into the molecular structure and properties through X-ray diffraction and vibrational spectroscopy. These studies, supported by computational simulations, help understand the molecular dimer formation and characteristic frequencies (Tursun et al., 2015).
Microwave-Assisted Arylation
This compound is also significant in arylation processes. For example, the arylation of iodophenols with 2-fluorobenzaldehyde can be efficiently carried out using potassium carbonate in DMF solvent under microwave conditions (Bálint et al., 2013).
Investigation of Hydrogen Bonding
Studies on 4-fluorobenzaldehyde have shed light on the presence of C-H...O hydrogen bonds in its liquid phase, combining theoretical calculations and spectroscopic methods. This research contributes to understanding the bond energies, bonding geometries, and spectroscopic effects related to C-H...O hydrogen bonding (Ribeiro-Claro et al., 2002).
Catalytic Applications
The compound has been involved in the synthesis of fluorous imine and thioether palladacycles, which serve as precursors for Heck and Suzuki catalysts. This illustrates its role in facilitating the production of highly active catalysts for organic synthesis (Rocaboy & Gladysz, 2003).
Molecular Structure Analysis
Research on gaseous 4-fluorobenzaldehyde has provided valuable data on its molecular structure, using techniques like gas electron diffraction and microwave spectroscopy, further informed by ab initio calculations. This kind of research aids in understanding the structural parameters and behavior of such compounds (Samdal et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
4-fluoro-2-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHYBDRMBQLXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733744 | |
Record name | 4-Fluoro-2-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909545-47-7 | |
Record name | 4-Fluoro-2-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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